2-Chloro-11-methyl-11-azatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14)-triene
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Overview
Description
RS-30199 is a synthetic organic compound known for its interaction with serotonin 1A receptors. It has been studied for its potential anxiogenic effects and its ability to modulate sexual activity in male rats . The compound has a molecular formula of C14H18ClN and a molecular weight of 235.75 g/mol .
Preparation Methods
RS-30199 is synthesized through a customized synthesis process. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of advanced organic synthesis techniques and requires a strong synthesis team with excellent synthesis technology and capabilities .
Chemical Reactions Analysis
RS-30199 undergoes various chemical reactions, primarily involving its interaction with serotonin 1A receptors. It has been shown to have atypical interactions at these receptors, inhibiting the binding of other compounds such as 8-hydroxy-2 (di-n-propylamino) tetralin and buspirone . The compound does not induce the serotonin behavioral syndrome in male rats, indicating its unique functional profile .
Scientific Research Applications
It has been shown to modulate sexual activity in male rats, making it a valuable tool for studying sexual behavior and anxiety . The compound’s interaction with serotonin 1A receptors also makes it a useful tool for studying the pharmacology of these receptors and their role in various physiological processes .
Mechanism of Action
RS-30199 exerts its effects by acting as an agonist at serotonin 1A receptors. It inhibits the binding of other compounds to these receptors and modulates their activity . The compound’s unique interaction with serotonin 1A receptors results in different functional profiles compared to other compounds, such as buspirone and 8-hydroxy-2 (di-n-propylamino) tetralin .
Comparison with Similar Compounds
RS-30199 is similar to other compounds that interact with serotonin 1A receptors, such as buspirone and 8-hydroxy-2 (di-n-propylamino) tetralin . RS-30199 has a unique functional profile, as it does not induce the serotonin behavioral syndrome in male rats and has different effects on sexual behavior . This makes RS-30199 a valuable tool for studying the pharmacology of serotonin 1A receptors and their role in various physiological processes.
Properties
Molecular Formula |
C14H18ClN |
---|---|
Molecular Weight |
235.75 g/mol |
IUPAC Name |
2-chloro-11-methyl-11-azatricyclo[7.4.1.05,14]tetradeca-1,3,5(14)-triene |
InChI |
InChI=1S/C14H18ClN/c1-16-8-7-12-13(15)6-5-10-3-2-4-11(9-16)14(10)12/h5-6,11H,2-4,7-9H2,1H3 |
InChI Key |
KELNXILYABMXFF-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C=CC3=C2C(C1)CCC3)Cl |
Canonical SMILES |
CN1CCC2=C(C=CC3=C2C(C1)CCC3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RS-30199; RS 30199; RS30199. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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